1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE
Overview
Description
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a beta-carboline core, a chloro-nitrophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This step involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones to form the beta-carboline structure.
Introduction of the chloro-nitrophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a chloro-nitrophenyl halide reacts with the beta-carboline core.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the beta-carboline with aniline or its derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antinociceptive, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE include:
4-chloro-3-nitrophenol: This compound shares the chloro-nitrophenyl group and is used in the synthesis of dyes, drugs, and pesticides.
Nitrophenyl-porphyrins: These compounds have similar nitrophenyl groups and are studied for their anti-inflammatory and antinociceptive properties.
Thiourea derivatives: These compounds have diverse biological applications, including antibacterial and anticancer activities.
The uniqueness of this compound lies in its beta-carboline core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-6-methoxy-N-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-34-17-8-10-21-19(14-17)18-11-12-29(25(31)27-16-5-3-2-4-6-16)24(23(18)28-21)15-7-9-20(26)22(13-15)30(32)33/h2-10,13-14,24,28H,11-12H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKNMHJKRHWLKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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